

4-Chloro-2-ethoxyquinoline CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Chloro-2-ethoxyquinoline

CAS No.: 91348-94-6

Cat. No.: B042990

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Technical Profile: 4-Chloro-2-ethoxyquinoline[1] Compound Identity & Chemical Profile

4-Chloro-2-ethoxyquinoline is a functionalized quinoline derivative characterized by a chloro substituent at the C4 position and an ethoxy group at the C2 position. This specific substitution pattern renders it a "bifunctional electrophile," allowing for sequential, orthogonal functionalization—a highly valued trait in diversity-oriented synthesis (DOS).

Property	Data
CAS Number	91348-94-6
IUPAC Name	4-Chloro-2-ethoxyquinoline
Molecular Formula	C ₁₁ H ₁₀ ClNO
Molecular Weight	207.66 g/mol
Physical State	Off-white to pale yellow solid (typically)
Solubility	Soluble in DCM, CHCl ₃ , DMSO; sparingly soluble in water
Key Structural Feature	C4-Cl: Reactive handle for Pd-catalyzed coupling. C2-OEt: Lipophilic modulator; stable under basic coupling conditions.

Structural Verification (NMR Expectations)

Distinguishing this isomer from its regioisomer (2-chloro-4-ethoxyquinoline) is critical.

- ¹H NMR (DMSO-d₆): Look for the ethoxy triplet (~1.4 ppm) and quartet (~4.5 ppm). The aromatic region will show a characteristic singlet for H3 (proton between the substituents) typically around 6.8–7.2 ppm. In the 2-ethoxy isomer, H3 is shielded by the electron-donating ethoxy group at C2.
- ¹³C NMR: The C2 carbon (attached to Oxygen and Nitrogen) will appear significantly downfield (~160–163 ppm).

Synthesis & Regioselectivity: The "Switch" Mechanism

The synthesis of **4-chloro-2-ethoxyquinoline** hinges on the Nucleophilic Aromatic Substitution (S_NAr) of 2,4-dichloroquinoline. A critical challenge in this synthesis is regiocontrol. The quinoline ring possesses two electrophilic sites (C2 and C4).

The Regioselectivity Paradox

- C2 Position: Generally more electrophilic due to the inductive electron-withdrawing effect (-I) of the adjacent ring nitrogen.
- C4 Position: Activated by resonance but typically less reactive than C2 under non-polar conditions.

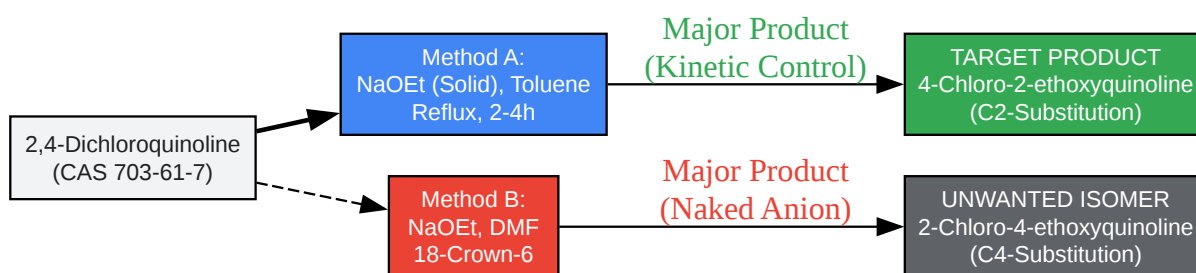
To selectively synthesize the 4-Chloro-2-ethoxy isomer (Target), one must exploit conditions that favor attack at the kinetically preferred C2 position while suppressing C4 attack.

Conversely, using specific additives can invert this selectivity.

Experimental Route: The Toluene/Solid Alkoxide Method

Literature indicates that reaction environment (solvent polarity and ion pairing) dictates the outcome.

- Route A (Target Synthesis): Reaction of 2,4-dichloroquinoline with solid Sodium Ethoxide in Toluene. The non-polar solvent promotes tight ion pairing, favoring attack at the highly polarized C2 position (adjacent to Nitrogen).
- Route B (Isomer Synthesis - Avoid): Reaction in DMF with 18-Crown-6. The crown ether sequesters the sodium cation, creating "naked" ethoxide anions. These highly reactive species attack the C4 position (which has a higher LUMO coefficient), yielding the unwanted 2-chloro-4-ethoxyquinoline.



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Figure 1: Regiodivergent synthesis pathways starting from 2,4-dichloroquinoline.

Experimental Protocol (Self-Validating)

Objective: Synthesis of **4-Chloro-2-ethoxyquinoline** (CAS 91348-94-6).

Safety Note: Sodium ethoxide is moisture-sensitive and corrosive. Toluene is flammable.

Perform all steps under an inert atmosphere (Nitrogen/Argon).

Step-by-Step Methodology

- Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
- Reagents:
 - 2,4-Dichloroquinoline (1.0 eq, 10 mmol, ~1.98 g)
 - Sodium Ethoxide (Solid, 1.1 eq, 11 mmol, ~0.75 g)[1]
 - Anhydrous Toluene (50 mL, 0.2 M concentration)
- Reaction:
 - Dissolve 2,4-dichloroquinoline in anhydrous toluene.
 - Add solid sodium ethoxide in one portion. The mixture may become cloudy.
 - Heat to reflux (110°C) for 3–4 hours.
 - Validation Point: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear. The product (Rf ~0.7) will appear as a distinct spot. Note: The C4-ethoxy isomer (if formed) typically has a significantly lower Rf due to higher polarity.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Quench with saturated NH₄Cl solution (30 mL).
 - Extract with Ethyl Acetate (3 x 30 mL).
 - Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

- Purification:
 - If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
 - Yield Expectation: 75–85%.^[1]

Applications in Drug Development

4-Chloro-2-ethoxyquinoline serves as a versatile scaffold, particularly in the development of Kinase Inhibitors and Anti-infectives.

Palladium-Catalyzed Cross-Coupling

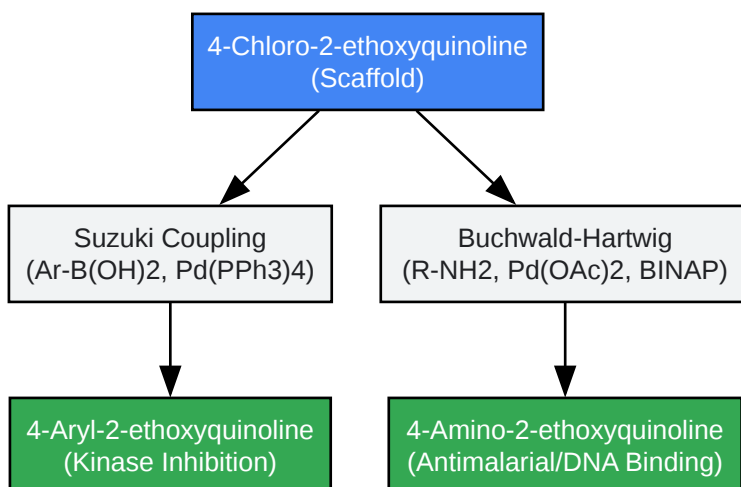
The C4-Chloro group acts as an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. The C2-ethoxy group remains inert under these conditions, serving as a lipophilic anchor that can improve the bioavailability of the final drug candidate.

- Application: Synthesis of 4-aryl-2-ethoxyquinolines (potential EGFR or VEGFR inhibitors).

Nucleophilic Displacement (S_NAr)

Under harsh conditions (high temp, neat amine), the C4-Cl can be displaced by amines to form 4-amino-2-ethoxyquinolines.

- Application: Synthesis of DNA-intercalating agents or antimalarial analogs (chloroquine derivatives).



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Figure 2: Downstream functionalization pathways for drug discovery.

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- To cite this document: BenchChem. [4-Chloro-2-ethoxyquinoline CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042990/docs#4-chloro-2-ethoxyquinoline-cas-number-and-molecular-structure]

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